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Compound of Interest

Compound Name: DQP-997-74

Cat. No.: B12370085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of
DQP-997-74, a novel negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor
(NMDAR). DQP-997-74, also known as (S)-(-)-2i, demonstrates high selectivity for NMDARs
containing the GIuN2C and GIuN2D subunits, making it a valuable research tool and a potential
therapeutic candidate for neurological disorders associated with these specific receptor
subtypes.

Mechanism of Action

DQP-997-74 functions as a selective negative allosteric modulator of NMDARSs, with a
pronounced preference for those containing GIUN2C or GIuN2D subunits.[1][2][3][4][5][6] Its
inhibitory action is dependent on the presence of the agonist glutamate, indicating that DQP-
997-74's binding affinity for the receptor increases after glutamate binds.[1][6] This glutamate-
dependent mechanism suggests that DQP-997-74 may be particularly effective at attenuating
the hypersynchronous neuronal activity characteristic of certain pathological states, such as
epilepsy, which are driven by high-frequency excitatory synaptic transmission.[1][4][7] The (S)-
enantiomer is reported to be more potent and selective than the R-enantiomer.[4]
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NMDA Receptor signaling pathway and DQP-997-74's point of inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for DQP-997-74, including its in vitro
potency at various NMDAR subunits and its in vivo pharmacokinetic properties in mice.

Table 1: In Vitro Potency and Selectivity of DQP-997-74
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. Selectivity vs. Selectivity vs.
Receptor Subunit ICs0 (M)
GIluN2A GluN2B
GIuN2A 5.2 - ~3x
GluN2B 16 ~2.3x
GIuN2C 0.069 >100-fold >230-fold
GIuN2D 0.035 >100-fold >300-fold

Data sourced from multiple references.[1][2][3][4][5][6]

DQP-997-74 shows no significant activity on AMPA, kainate, or GIUN1/GIuN3 receptors.[1][2][3]
[41[5]

Table 2: In Vivo Pharmacokinetics of DQP-997-74 in C57BI/6 Mice

Administration Cmax in Plasma Cmax in Brain .

Dose (mg/kg) Time to Cmax
Route (ng/mL) (ngl/g)
Intraperitoneal
(IP) Not Reported 23 Not Reported
Intravenous (1V) 5 642 14 15 min

Data sourced from reference[1].

The low brain concentrations observed suggest that DQP-997-74 has poor brain penetration.[1]
However, esterification of the succinate carboxylate group has been suggested as a strategy to
improve brain penetration.[1][5][7]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

This protocol was used to determine the potency and selectivity of DQP-997-74 on different
NMDAR subunits.
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e Cell Culture and Transfection: Human embryonic kidney (HEK) cells were cultured and
transfected with plasmids encoding the different NMDAR subunits (GluN1, GIuN2A, GIuN2B,
GIuN2C, and GIuN2D).

o Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed on
the transfected HEK cells.

o Drug Application: A control response was established by applying glutamate and glycine to
activate the NMDARs. DQP-997-74 was then pre-applied or co-applied with the agonists at
varying concentrations.

o Data Analysis: The inhibitory effect of DQP-997-74 was measured as a reduction in the
glutamate-evoked current. Concentration-response curves were generated to calculate the
ICso0 values for each receptor subunit. The glutamate-dependent mechanism was
investigated by comparing the inhibitory effects during peak and steady-state current
responses.[1][6]

Data Analysis:
Concentration-Response Curves
and ICso Determination

Start: Transfection with Whole-Cell Application of Glutamate, End:
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Click to download full resolution via product page

Workflow for in vitro electrophysiological characterization of DQP-997-74.

This study aimed to determine the plasma and brain concentrations of DQP-997-74 following
systemic administration in mice.

e Animal Model: C57BI/6 mice were used for the study.

e Drug Administration: DQP-997-74 was administered either via intraperitoneal (IP) injection at
10 mg/kg or intravenous (V) injection at 5 mg/kg.[1]

o Sample Collection: At various time points post-administration, blood and brain tissue
samples were collected from the mice.
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¢ Bioanalysis: The concentration of DQP-997-74 in the plasma and brain homogenates was
quantified using a suitable bioanalytical method (e.g., liquid chromatography-mass
spectrometry).

+ Data Analysis: The concentration-time profiles were plotted to determine key
pharmacokinetic parameters such as Cmax and the time to reach Cmax.[1]
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Workflow for the in vivo pharmacokinetic study of DQP-997-74.

This study evaluated the antiepileptic potential of DQP-997-74 in a relevant disease model.

« Animal Model: A murine model of tuberous sclerosis complex (TSC)-induced epilepsy was
used. This model is associated with the upregulation of the GIUN2C subunit.[1][7][8]

o Surgical Preparation: Mice were implanted with intracortical electrodes for
electroencephalogram (EEG) recordings to monitor seizure activity.

e Drug Administration: DQP-997-74 was administered via IP injection at doses of 7, 14, and 28
mg/kg.[8]

o EEG Monitoring: Continuous EEG recordings were performed before and after drug
administration to monitor for spontaneous electrographic seizures.

o Data Analysis: The frequency, duration, and amplitude of seizures were quantified and
compared between the pre- and post-drug administration periods to assess the antiepileptic
efficacy of DQP-997-74.[8]
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Workflow for the in vivo epilepsy study of DQP-997-74.
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Summary and Future Directions

DQP-997-74 is a highly selective and potent negative allosteric modulator of GIuUN2C/D-
containing NMDARSs. Its glutamate-dependent mechanism of action and demonstrated efficacy
in a preclinical model of epilepsy highlight its potential as a valuable pharmacological tool and a
starting point for the development of novel therapeutics for neurological disorders. Future
research should focus on improving the pharmacokinetic profile of this compound series to
enhance brain penetration and enable further in vivo characterization and therapeutic
development. The development of prodrugs is one promising strategy to achieve this goal.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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